molecular formula C8H21O7P B14193694 2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid CAS No. 836597-64-9

2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid

Katalognummer: B14193694
CAS-Nummer: 836597-64-9
Molekulargewicht: 260.22 g/mol
InChI-Schlüssel: AIZSMGNLXMHRGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-Methylpropoxy)ethoxy]ethanol is an organic compound with the molecular formula C8H18O3. It is also known by its IUPAC name, 2-[2-(2-methylpropoxy)ethoxy]ethan-1-ol. This compound is characterized by its ether and alcohol functional groups, making it a versatile chemical in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylpropoxy)ethoxy]ethanol typically involves the reaction of 2-methylpropyl alcohol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol attacks the ethylene oxide, resulting in the formation of the ether linkage .

Industrial Production Methods

Industrial production of 2-[2-(2-Methylpropoxy)ethoxy]ethanol follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(2-Methylpropoxy)ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[2-(2-Methylpropoxy)ethoxy]ethanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[2-(2-Methylpropoxy)ethoxy]ethanol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2-(2-Methylpropoxy)ethoxy]ethanol is unique due to its specific combination of ether and alcohol functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound in both research and industry .

Eigenschaften

CAS-Nummer

836597-64-9

Molekularformel

C8H21O7P

Molekulargewicht

260.22 g/mol

IUPAC-Name

2-[2-(2-methylpropoxy)ethoxy]ethanol;phosphoric acid

InChI

InChI=1S/C8H18O3.H3O4P/c1-8(2)7-11-6-5-10-4-3-9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;(H3,1,2,3,4)

InChI-Schlüssel

AIZSMGNLXMHRGV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COCCOCCO.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.